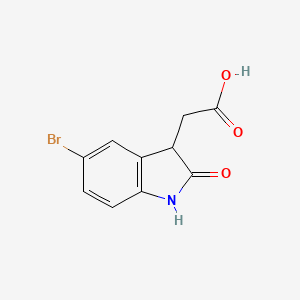

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS No.: 1368757-01-0

Cat. No.: VC4255690

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.082

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368757-01-0 |

|---|---|

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.082 |

| IUPAC Name | 2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) |

| Standard InChI Key | YMNPXOWZYMQCPR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydro-1H-indole scaffold with a ketone group at position 2 and a bromine atom at position 5. The acetic acid side chain at position 3 introduces polar functionality, enhancing its solubility in polar solvents and potential for chemical derivatization . Key structural features include:

-

Bromine substitution: The electron-withdrawing bromine atom at position 5 influences electronic distribution, increasing reactivity in electrophilic substitution reactions.

-

Oxo group: The 2-oxo group stabilizes the indole ring through conjugation, reducing aromaticity and enabling redox-active behavior .

-

Acetic acid moiety: The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 270.082 g/mol | |

| CAS number (2-oxo form) | 1368757-01-0 | |

| CAS number (dihydro form) | 1368446-84-7 | |

| SMILES notation | C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)O |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step sequence: bromination followed by acylation :

-

Bromination: Introduction of bromine at position 5 of the indole ring using bromosuccinimide (NBS) or in acetic acid. Yields exceed 80% under optimized conditions.

-

Acylation: Attachment of the acetic acid group via Friedel-Crafts acylation or nucleophilic substitution. Zinc-mediated reduction of intermediates ensures chemoselectivity .

Table 2: Representative Synthesis Yields

Industrial Scaling

Continuous flow reactors are employed for large-scale production, improving efficiency and reducing byproducts. Post-synthesis purification involves:

-

Recrystallization: Ethanol/water mixtures yield >95% purity.

-

Chromatography: Silica gel columns resolve regioisomers, critical for pharmaceutical-grade material .

| Cell Line | IC (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast) | 14.2 ± 1.5 | ROS, Topo IIα inhibition | |

| HCT-116 (colon) | 17.8 ± 2.1 | Caspase-3 activation |

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (400 MHz, DMSO-): δ 10.82 (s, 1H, NH), 7.32 (d, Hz, 1H, ArH), 6.92 (s, 1H, ArH), 4.21 (t, Hz, 1H, CH), 3.18 (dd, , 7.6 Hz, 1H, CH), 2.61 (dd, , 7.6 Hz, 1H, CH) .

-

MS: ESI-MS m/z 269.0 [M–H].

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for melatonin analogs and kinase inhibitors . For example, spirocyclic derivatives exhibit neuroprotective effects in Parkinson’s disease models .

Material Science

Bromine’s electron-deficient nature enables use in organic semiconductors. Thin-film transistors incorporating the compound show hole mobility of 0.12 cm²/V·s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume